

LC-MS/MS method development using (R)-Norfluoxetine-d5

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Compound of Interest

Compound Name: (R)-Norfluoxetine-d5

Cat. No.: B565245

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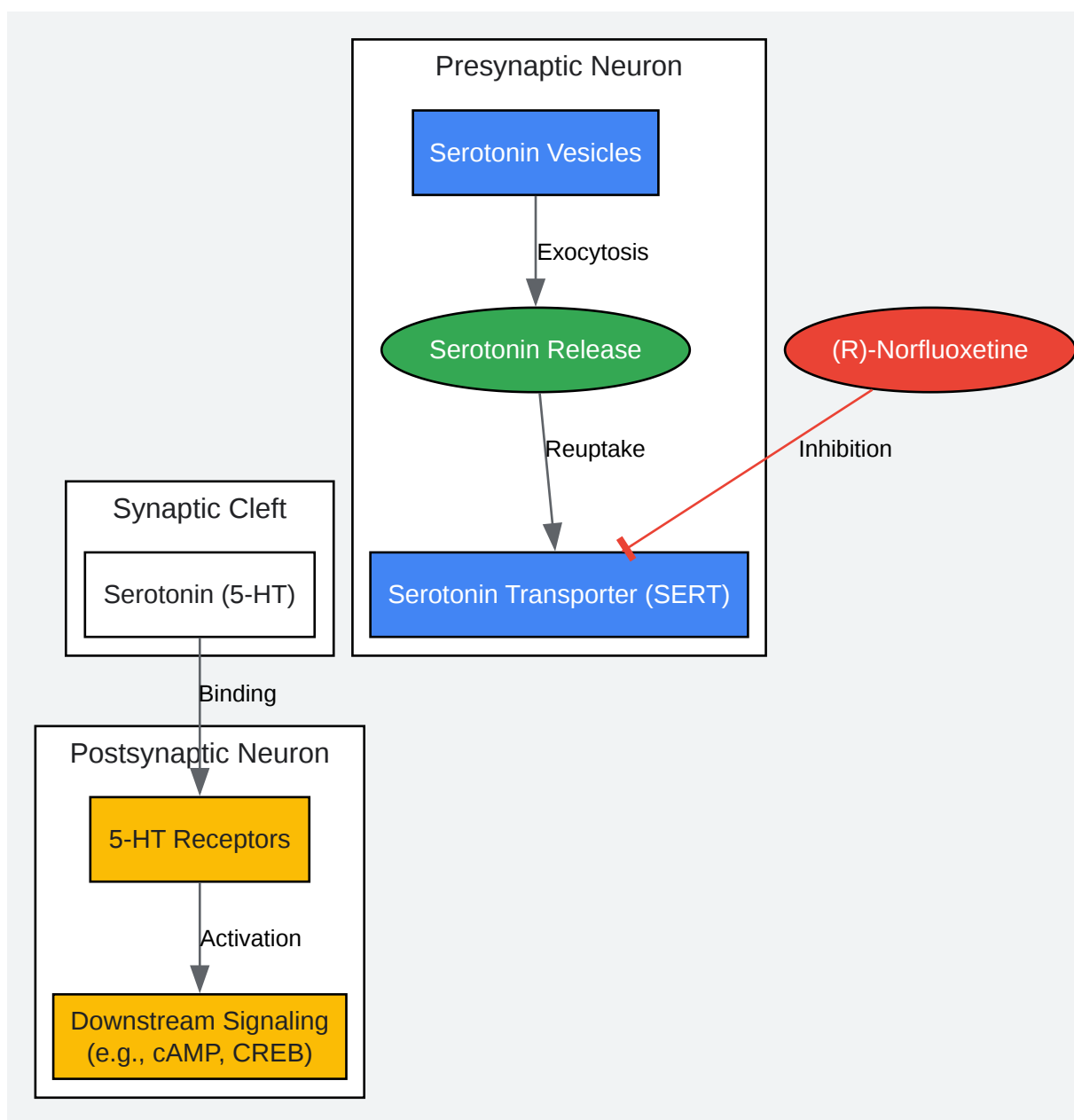
An LC-MS/MS method for the quantitative analysis of (R)-Norfluoxetine, the active metabolite of the antidepressant fluoxetine, was developed and validated using its deuterated analogue, **(R)-Norfluoxetine-d5**, as an internal standard. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of (R)-Norfluoxetine in human plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies.

Principle

The method employs a simple protein precipitation technique for sample clean-up, followed by reversed-phase liquid chromatography for the separation of the analyte and internal standard. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. **(R)-Norfluoxetine-d5** is used as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Norfluoxetine

Norfluoxetine, the active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] It primarily acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

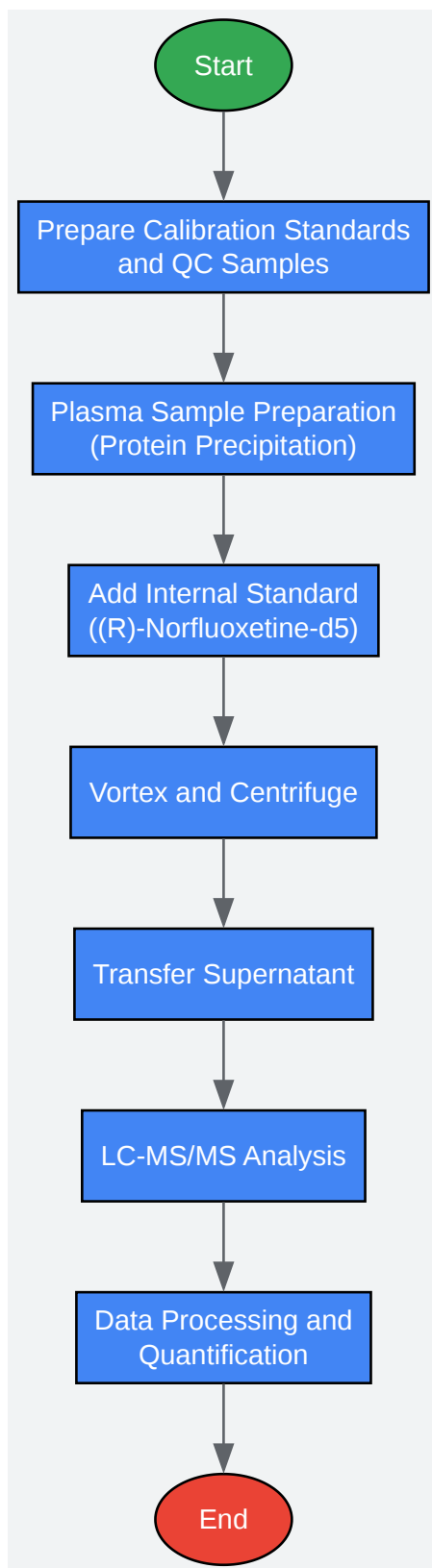


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Caption: Mechanism of action of (R)-Norfluoxetine.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of (R)-Norfluoxetine is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample preparation from plasma, LC-MS/MS analysis, and finally, data processing and quantification.



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Caption: Experimental workflow for (R)-Norfluoxetine analysis.

Materials and Reagents

- (R)-Norfluoxetine hydrochloride ($\geq 98\%$ purity)
- **(R)-Norfluoxetine-d5** hydrochloride ($\geq 98\%$ purity, $\geq 99\%$ isotopic purity)[2]
- Methanol (LC-MS grade)[3]
- Acetonitrile (LC-MS grade)[3]
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade, Type I)[3]
- Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine and **(R)-Norfluoxetine-d5** in methanol to obtain individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the (R)-Norfluoxetine stock solution with 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **(R)-Norfluoxetine-d5** stock solution with 50% methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from Plasma/Serum

- Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- To each tube, add 50 μ L of the appropriate matrix (drug-free plasma for blank, calibration standards, and QCs; patient plasma for unknowns).
- For calibration standards and QCs, spike 5 μ L of the corresponding working standard solution. For blank and unknown samples, add 5 μ L of 50% methanol.
- Add 20 μ L of the internal standard working solution (100 ng/mL **(R)-Norfluoxetine-d5**) to all tubes except the blank. Add 20 μ L of 50% methanol to the blank.
- Add 150 μ L of acetonitrile to each tube to precipitate proteins.[4]
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
- Transfer 100 μ L of the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: Method Validation Experiments

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters include:

- Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.[6]
- Linearity: Construct a calibration curve using at least six non-zero concentrations and assess the linearity by linear regression with a weighting factor of $1/x$ or $1/x^2$. The correlation coefficient (r^2) should be ≥ 0.99 . [3]
- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5][6]

- Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three QC levels.[\[6\]](#)
- Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that in neat solutions.[\[6\]](#)
- Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[\[7\]](#)

Data Presentation

Table 1: LC-MS/MS Method Parameters

Parameter	Condition
LC Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	800 L/hr

Table 2: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
(R)-Norfluoxetine	296.1	134.1	100	30	15
(R)-Norfluoxetine-d5	301.1	134.1	100	30	15

Table 3: Method Validation Summary

Parameter	Acceptance Criteria	Result
Linearity Range	1 - 500 ng/mL	---
Correlation Coefficient (r^2)	≥ 0.99	---
Accuracy	85-115% (80-120% for LLOQ)	---
Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	---
Recovery	Consistent and reproducible	---
Matrix Effect	Within acceptable limits	---
Stability	Stable under tested conditions	---

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of (R)-Norfluoxetine in human plasma using **(R)-Norfluoxetine-d5** as an internal standard. The method is sensitive, selective, and suitable for high-throughput analysis in a clinical or research setting. The detailed protocols for sample preparation and method validation ensure reliable and accurate results for therapeutic drug monitoring and pharmacokinetic studies.

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